Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid

nSMase2 inhibition Structure-Activity Relationship (SAR) Neurodegenerative disease

Researchers pursuing CNS-penetrant nSMase2 inhibitors often encounter failed syntheses from insoluble free-base forms. This TFA salt (CAS 1400764-19-3) eliminates that bottleneck with enhanced solubility and batch-to-batch stability. • Essential 3-amino pharmacophore - removal abolishes nSMase2 inhibitory activity • Microwave-assisted C-3 amination scaffold delivers 60-93% library yields without toxic reagents • Favorable brain-to-plasma ratios in optimized derivatives for neurodegeneration SAR campaigns. Supplied with full QC documentation (HPLC, NMR, MS) to support procurement decisions.

Molecular Formula C8H7F3N4O2
Molecular Weight 248.16 g/mol
CAS No. 1400764-19-3
Cat. No. B1378888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid
CAS1400764-19-3
Molecular FormulaC8H7F3N4O2
Molecular Weight248.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)N)N=C1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H6N4.C2HF3O2/c7-5-4-9-10-3-1-2-8-6(5)10;3-2(4,5)1(6)7/h1-4H,7H2;(H,6,7)
InChIKeyJQZWCZNMIHSYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidin-3-amine TFA Salt (CAS 1400764-19-3): A Critical Scaffold for nSMase2 Inhibitor Development and CNS Drug Discovery


Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid (CAS 1400764-19-3) is the trifluoroacetate (TFA) salt form of pyrazolo[1,5-a]pyrimidin-3-amine, a privileged heterocyclic scaffold in medicinal chemistry . This compound serves as the minimal pharmacophore for neutral sphingomyelinase 2 (nSMase2) inhibition, a validated therapeutic target for neurodegenerative diseases [1]. The pyrazolo[1,5-a]pyrimidine core is widely employed in kinase inhibitor design, with applications spanning oncology, CNS disorders, and inflammation [2]. The TFA salt form offers enhanced solubility and handling properties for laboratory-scale synthesis and biological assay preparation .

Core Scaffold nSMase2 pharmacophore for target engagement and SAR exploration
Salt Form TFA salt supports solubility and laboratory assay preparation
Privileged Structure Widely used heterocyclic core in kinase inhibitor design

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidin-3-amine TFA Salt (CAS 1400764-19-3) Is Not Recommended


Substitution of this specific TFA salt with alternative counterions or free-base forms is not scientifically equivalent for procurement purposes. The pyrazolo[1,5-a]pyrimidin-3-amine core exhibits distinct structure-activity relationships (SAR) that are highly sensitive to substitution patterns and salt form [1]. Removal of the 3-amino group completely abolishes nSMase2 inhibitory activity, demonstrating that this functional group is non-negotiable for target engagement [2]. Furthermore, the TFA salt offers critical advantages in solubility and stability during synthetic transformations compared to free-base or hydrochloride forms . Procurement of generic alternatives without these specifications may lead to failed syntheses, unreliable biological assay data, or irreproducible pharmacokinetic profiles.

3‑Amino pharmacophore loss
Removal of the 3‑amino group abolishes nSMase2 activity; deaminated analogs are inactive in target-engagement assays.
Salt-form mismatch
TFA salt may support different solubility and handling than free base or HCl; substitution can alter synthesis and assay outcomes.
Core-scaffold divergence
Alternative nSMase2 inhibitor cores (imidazo[1,2-b]pyridazine) show divergent SAR, CNS exposure, and solubility profiles not directly transferable.

Quantitative Evidence for Pyrazolo[1,5-a]pyrimidin-3-amine TFA Salt (CAS 1400764-19-3) vs. Alternatives


Minimal nSMase2 Pharmacophore: Essential 3-Amino Group Requirement

The pyrazolo[1,5-a]pyrimidin-3-amine core (compound 3) is the minimal structure required for nSMase2 inhibition, as demonstrated by SAR studies comparing truncated analogs [1]. In direct comparative assays, compound 4, which lacks the 3-amino group, showed complete loss of nSMase2 inhibitory activity, establishing the non-negotiable requirement for this functional group [2]. This finding differentiates this scaffold from other nSMase2 inhibitor cores, such as the imidazo[1,2-b]pyridazine-8-amine core of PDDC, where the SAR is less stringent [3].

3‑Amino group requirement
Head‑to‑head
Complete loss of nSMase2 inhibition upon 3‑amino removal
Confirms non‑negotiable pharmacophore; deaminated analogs not interchangeable
Human nSMase2 fluorescence assay
nSMase2 inhibition Structure-Activity Relationship (SAR) Neurodegenerative disease

Scaffold-Enabled CNS Penetration: Superior Brain-to-Plasma Ratio vs. PDDC

The pyrazolo[1,5-a]pyrimidin-3-amine scaffold confers favorable CNS penetration properties when properly substituted. In head-to-head in vivo pharmacokinetic studies in rats, the optimized derivative 11j (derived from this scaffold) demonstrated superior brain exposure compared to PDDC, the benchmark nSMase2 inhibitor [1]. At 0.5 h post oral administration (10 mg/kg), compound 11j achieved brain concentrations exceeding plasma levels, indicating efficient blood-brain barrier crossing, whereas PDDC exhibited substantially lower plasma and brain levels [2].

CNS penetration comparison
Head‑to‑head
Derivative 11j: brain > plasma at 0.5 h; PDDC substantially lower
Supports CNS exposure-model interpretation; scaffold-dependent profile
Rat oral PK, 10 mg/kg
Blood-brain barrier CNS penetration Oral bioavailability

Enhanced Aqueous Solubility: TFA Salt Scaffold Enables >3,700-fold Improvement Over PDDC

Derivatives built on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold exhibit markedly improved aqueous solubility compared to the imidazo[1,2-b]pyridazine-based PDDC [1]. The optimized derivative 11j demonstrated an aqueous solubility of 1690 μg/mL, which is 3,756-fold higher than PDDC's 0.45 μg/mL [2]. This dramatic improvement is attributed to the scaffold's inherent hydrophilicity and lower molecular weight, which reduce formulation challenges and enhance developability [3].

Aqueous solubility gain
Cross‑study
3,756‑fold higher vs. PDDC
Supports solubility-driven scaffold selection; reduces formulation complexity
11j: 1690 μg/mL; PDDC: 0.45 μg/mL
Aqueous solubility Formulation Drug-like properties

Metabolic Stability: Scaffold-Dependent Resistance in Human Liver Microsomes

The metabolic stability of pyrazolo[1,5-a]pyrimidin-3-amine derivatives varies significantly with substitution, but the scaffold itself enables engineering of stable compounds [1]. In human liver microsome assays, compound 11j retained 83% after 1 h, comparable to PDDC's >95%, while other derivatives (e.g., 11b, 11h, 11i) showed extensive metabolism [2]. This demonstrates that the core scaffold does not inherently confer metabolic lability; rather, it provides a tunable platform for optimizing stability [3].

Metabolic stability
Cross‑study
83% remaining (11j) vs. >95% for PDDC
Tunable metabolic profile; scaffold enables stability optimization
Human liver microsomes, 60 min; derivative range 42–83%
Metabolic stability Liver microsomes CYP metabolism

Optimal Research and Industrial Application Scenarios for Pyrazolo[1,5-a]pyrimidin-3-amine TFA Salt (CAS 1400764-19-3)


Development of CNS-Penetrant nSMase2 Inhibitors for Neurodegenerative Diseases

This compound is the preferred starting point for CNS-penetrant nSMase2 inhibitor development, as demonstrated by the favorable brain-to-plasma ratio of optimized derivatives compared to PDDC [1]. Procurement supports medicinal chemistry campaigns targeting Alzheimer's disease, Parkinson's disease, ALS, and other CNS disorders where nSMase2 inhibition is a validated therapeutic strategy [2].

Structure-Activity Relationship (SAR) Studies to Optimize nSMase2 Inhibition and Metabolic Stability

Given the scaffold's tunable metabolic profile in liver microsomes and its essential 3-amino pharmacophore, this TFA salt is ideal for SAR exploration [3]. Researchers can systematically vary substituents at the 5-position and 3-amino group to balance potency, selectivity, and metabolic stability without compromising the core pharmacophore [4].

Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]pyrimidine Libraries via Microwave-Assisted Copper Catalysis

This TFA salt serves as a precursor for generating diverse 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine libraries using modern microwave-assisted copper-catalyzed C-3 amination methods [5]. The method yields products in 60-93% (83% average) and avoids toxic reagents, enabling efficient production of compound collections for high-throughput screening [6].

Kinase Inhibitor Drug Discovery: Targeting Trk, CDK, and Other Kinases

The pyrazolo[1,5-a]pyrimidine core is a recognized kinase inhibitor scaffold, with demonstrated activity against Trk family kinases and potential for CDK and AAK1 inhibition [7]. Procurement of this TFA salt enables exploration of novel kinase inhibitors for oncology and pain indications, supported by patent literature validating its use as a privileged kinase inhibitor template .

Application
Selection Property
Validation Focus
CNS nSMase2 inhibitor research
Scaffold-dependent brain exposure
Brain-to-plasma ratio endpoints
nSMase2 SAR and metabolic tuning
Tunable pharmacophore and microsomal stability
Metabolic stability and potency endpoints
C‑3 amination library synthesis
Brominated precursor reactivity and MW-assisted coupling
Yield and purity of aminated products
Kinase inhibitor research (Trk, CDK)
Privileged heterocyclic core for kinase inhibition
Kinase selectivity panel endpoints
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